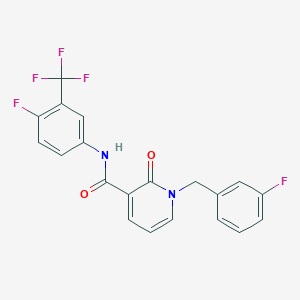
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13F5N2O2 and its molecular weight is 408.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C19H15F4N2O2
- Molecular Weight : 368.33 g/mol
- CAS Number : 208173-24-4
This compound features a dihydropyridine core, which is known for its diverse pharmacological properties, including calcium channel blocking activity and potential in treating cardiovascular diseases.
Research indicates that compounds containing a dihydropyridine structure often exhibit their biological activity through interactions with various biological targets. The presence of fluorine atoms in this compound enhances its lipophilicity and may influence its binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as cholinesterases and cyclooxygenases, which are critical in various physiological processes.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Antitumor Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds can exhibit significant cytotoxic effects against cancer cell lines. For example, compounds related to this compound were evaluated for their effects on breast cancer (MCF-7) and other malignancies.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10.4 | Apoptosis induction |
| Compound B | Hek293 | 5.4 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's structural analogs have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, one study reported IC50 values for COX inhibition ranging from 7.7 µM to 24.3 µM for various derivatives.
Study 1: Inhibition of Cholinesterases
A study investigated the inhibitory effects of the compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings indicated that the compound exhibited moderate inhibition:
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 19.2 |
| BChE | 13.2 |
These results suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. The docking results indicated favorable interactions with key residues in the active sites of COX enzymes and AChE, potentially explaining the observed biological activities.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2O2/c21-13-4-1-3-12(9-13)11-27-8-2-5-15(19(27)29)18(28)26-14-6-7-17(22)16(10-14)20(23,24)25/h1-10H,11H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVJVAQFQHXGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













